1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine
Description
1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Properties
IUPAC Name |
5-ethyl-3-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-15-17-16(18-23-15)13-11-12(7-8-14(13)22-2)24(20,21)19-9-5-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKRADHSAXVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine typically involves multiple steps:
Cyclization of Benzophenone Hydrazide: This step involves the formation of the oxadiazole ring through the cyclization of benzophenone hydrazide.
Nucleophilic Alkylation: The oxadiazole scaffold is then subjected to nucleophilic alkylation to introduce the ethyl group.
Piperidine Introduction: Finally, the piperidine ring is introduced through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to its antimicrobial, antiviral, and anti-inflammatory properties.
Industrial Applications: The compound is also investigated for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
When compared to other oxadiazole derivatives, 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperidine stands out due to its unique combination of structural features and biological activities. Similar compounds include:
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
These compounds share the oxadiazole core but differ in their substituents and specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
